5-(-)-Menthyloxycarbonyltetrahydrofolate
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Overview
Description
5-(-)-Menthyloxycarbonyltetrahydrofolate is a synthetic derivative of tetrahydrofolate, a form of folate (vitamin B9) that plays a crucial role in various biological processes, including DNA synthesis and repair, and amino acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(-)-Menthyloxycarbonyltetrahydrofolate typically involves the protection of tetrahydrofolate followed by the introduction of the menthyloxycarbonyl group. The process can be summarized as follows:
Protection of Tetrahydrofolate: Tetrahydrofolate is first protected using a suitable protecting group to prevent unwanted reactions during the subsequent steps.
Introduction of Menthyloxycarbonyl Group: The protected tetrahydrofolate is then reacted with menthyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Deprotection: Finally, the protecting group is removed under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(-)-Menthyloxycarbonyltetrahydrofolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The menthyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrahydrofolate derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(-)-Menthyloxycarbonyltetrahydrofolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other folate derivatives.
Biology: The compound is employed in studies of folate metabolism and its role in cellular processes.
Industry: The compound is used in the production of folate-enriched supplements and fortified foods.
Mechanism of Action
The mechanism of action of 5-(-)-Menthyloxycarbonyltetrahydrofolate involves its role as a folate derivative. It participates in one-carbon transfer reactions, which are essential for DNA synthesis and repair. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in folate metabolism and nucleotide biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolate: The parent compound of 5-(-)-Menthyloxycarbonyltetrahydrofolate, involved in similar biochemical processes.
Methyltetrahydrofolate: Another derivative of tetrahydrofolate with a methyl group instead of a menthyloxycarbonyl group.
Formyltetrahydrofolate: A formylated derivative of tetrahydrofolate involved in formylation reactions.
Uniqueness
This compound is unique due to the presence of the menthyloxycarbonyl group, which imparts distinct chemical properties and potential applications. This modification can enhance the compound’s stability and solubility, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[4-[[2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O8/c1-15(2)20-9-4-16(3)12-22(20)45-30(44)37-19(14-33-25-24(37)27(41)36-29(31)35-25)13-32-18-7-5-17(6-8-18)26(40)34-21(28(42)43)10-11-23(38)39/h5-8,15-16,19-22,32H,4,9-14H2,1-3H3,(H,34,40)(H,38,39)(H,42,43)(H4,31,33,35,36,41)/t16-,19?,20+,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQIBTZNQSBYKP-WSIIPXOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)N2C(CNC3=C2C(=O)NC(=N3)N)CNC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N2C(CNC3=C2C(=O)NC(=N3)N)CNC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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